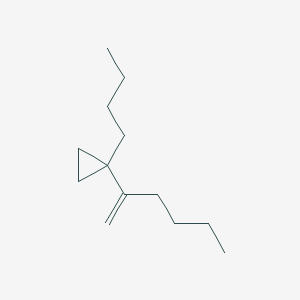

1-Butyl-1-(hex-1-EN-2-YL)cyclopropane

Beschreibung

1-Butyl-1-(hex-1-en-2-yl)cyclopropane is a cyclopropane derivative featuring a strained three-membered ring substituted with a butyl group and a hexenyl chain containing a double bond at the 1-en-2-yl position. Cyclopropanes are renowned for their unique reactivity and conformational rigidity, making them valuable in pharmaceuticals, agrochemicals, and materials science . The synthesis of such compounds often employs enantioselective methods like Michael-initiated ring closure (MIRC) reactions, which enable precise stereochemical control . The hexenyl substituent introduces unsaturation, influencing both physical properties (e.g., boiling point) and chemical behavior (e.g., susceptibility to addition reactions).

Eigenschaften

CAS-Nummer |

207388-04-3 |

|---|---|

Molekularformel |

C13H24 |

Molekulargewicht |

180.33 g/mol |

IUPAC-Name |

1-butyl-1-hex-1-en-2-ylcyclopropane |

InChI |

InChI=1S/C13H24/c1-4-6-8-12(3)13(10-11-13)9-7-5-2/h3-11H2,1-2H3 |

InChI-Schlüssel |

UKDVBXCMRXVKJR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=C)C1(CC1)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

1-Butyl-1-(Hex-1-en-2-yl)cyclopropan kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Alkohole, Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in gesättigte Kohlenwasserstoffe umwandeln.

Substitution: Der Cyclopropanring kann Substitutionsreaktionen mit Nucleophilen oder Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) als Katalysator ist eine gängige Methode zur Reduktion.

Substitution: Halogenierungsreaktionen unter Verwendung von Halogenen (z. B. Brom, Chlor) können Halogenatome in die Verbindung einführen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Alkoholen, Ketonen oder Carbonsäuren.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung von halogenierten Cyclopropanderivaten.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-1-(hex-1-en-2-yl)cyclopropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound to saturated hydrocarbons.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

Substitution: Halogenation reactions using halogens (e.g., bromine, chlorine) can introduce halogen atoms into the compound.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Butyl-1-(Hex-1-en-2-yl)cyclopropan beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die Ringspannung des Cyclopropans macht es hochreaktiv und ermöglicht ihm die Teilnahme an verschiedenen chemischen Reaktionen. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren, was zu potenziellen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 1-Butyl-1-(hex-1-en-2-yl)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

Key Observations :

- The hexenyl group in the target compound introduces unsaturation, reducing flexibility and increasing rigidity compared to saturated analogs like 1-ethyl-1-butyl-cyclopropane.

- Polar substituents (e.g., carboxamide in the hydroxyiminoethyl derivative) significantly elevate melting points and reduce volatility .

Stereochemical Considerations

The target compound exhibits cis/trans (E/Z) isomerism at the hexenyl double bond, unlike 1-ethyl-1-butyl-cyclopropane, which lacks unsaturation. However, both substituents on the cyclopropane ring (butyl and hexenyl) are attached to the same carbon, precluding diastereomerism at the ring itself. In contrast, pyrethroid cyclopropanes with substituents on different carbons display diastereomerism due to ring plane orientation .

Example :

Reactivity and Stability

Cyclopropane rings are inherently strained (~27 kcal/mol strain energy), making them prone to ring-opening reactions. Substituents modulate this reactivity:

Comparison :

- 1-Ethyl-1-butyl-cyclopropane : Primarily undergoes ring-opening via acid-catalyzed mechanisms due to the absence of competing reactive sites .

- Hydroxyiminoethyl derivative: Polar functional groups enable hydrogen bonding and participation in nucleophilic reactions, overshadowing ring-opening pathways .

Advantages of MIRC :

Computational Modeling Insights

Molecular dynamics simulations using force fields like OPLS-AA require adjusted parameters for cyclopropane rings to account for angle strain and bond rigidity . The target compound’s bulky substituents may necessitate further parameter optimization to match quantum mechanics data, a challenge also observed in methylcyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.